N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine
CAS No.: 61248-25-7
Cat. No.: VC16035839
Molecular Formula: C11H21N
Molecular Weight: 167.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61248-25-7 |
|---|---|
| Molecular Formula | C11H21N |
| Molecular Weight | 167.29 g/mol |
| IUPAC Name | N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine |
| Standard InChI | InChI=1S/C11H21N/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9,12H,5-7H2,1-4H3 |
| Standard InChI Key | QOMPVDMDFNUBOI-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CCC1(C(C2)NC)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine is systematically named according to IUPAC guidelines, reflecting its bicyclo[2.2.1]heptane (norbornane) backbone with methyl groups at positions 1, 2, and 7, and an amine group at position 2 . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 61248-25-7 |
| Molecular Formula | |
| Molecular Weight | 167.29 g/mol |
| IUPAC Name | N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine |
| Synonyms | 2-N-Methylaminobornane, N-methylbornylamine |
The compound’s stereochemical complexity is notable: the bicyclo[2.2.1]heptane system introduces three potential stereocenters, though current commercial samples are typically racemic or unspecified in configuration .
Structural and Electronic Features
The norbornane framework confers rigidity, while the methyl substituents influence steric and electronic properties. Quantum mechanical calculations predict that the amine group participates in hydrogen bonding, with a computed pKa of ~10.5, typical for aliphatic amines . The InChIKey (InChI=1S/C11H21N/c1-10(2)8-) provides a standardized representation of connectivity and stereochemistry .
Synthesis and Chemical Reactivity
Synthetic Routes
Industrial synthesis typically involves multi-step sequences starting from camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one), a structurally related terpenoid . A proposed route includes:
-
Reduction of Camphor: Catalytic hydrogenation converts the ketone to borneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol).
-
Amination: Mitsunobu reaction or reductive amination introduces the amine group.
-
Methylation: Quaternization with methyl iodide yields the final product .
Reactivity and Derivatives
The secondary amine undergoes typical reactions:
-
Alkylation: Forms tertiary amines under basic conditions.
-
Acylation: Reacts with acyl chlorides to produce amides.
-
Oxidation: Forms nitroxyl radicals with peroxides, relevant in radical polymerization.
Pharmacological Significance
Nicotinic Acetylcholine Receptor Antagonism
Structural analogs like mecamylamine exhibit non-competitive antagonism at nAChRs, modulating neurotransmitter release in autonomic ganglia and the central nervous system. Computational docking studies suggest N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine binds to the receptor’s transmembrane domain, disrupting ion channel function .
Comparative Pharmacology
| Parameter | Mecamylamine | N,1,7,7-Tetramethyl Analog |
|---|---|---|
| IC₅₀ (α4β2 nAChR) | 12 nM | 45 nM |
| Blood-Brain Barrier Penetration | High | Moderate |
| Half-Life (Rat Plasma) | 4.2 h | 3.1 h |
Data suggest reduced potency but comparable pharmacokinetics to mecamylamine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume